Boc-D-Aspartic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427332 | |
| Record name | Boc-D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62396-48-9 | |
| Record name | Boc-D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis Methodologies for Boc D Aspartic Acid and Derivatives
Serine Racemase as a D-Amino Acid Synthesizing Enzyme
Serine racemase (SR) is primarily known as the enzyme responsible for the synthesis of D-serine (D-Ser) from L-serine in the mammalian brain nih.govfrontiersin.orgresearchgate.netjst.go.jpoup.comfrontiersin.org. It catalyzes the stereochemical conversion of L-serine to D-serine, a process that requires pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor nih.govfrontiersin.orgnih.govpnas.org.
Catalytic Asymmetric Synthesis
Chiral Metal Complex-Promoted Electrophilic Addition
Evidence for Serine Racemase Involvement in D-Aspartate Synthesis
Emerging evidence suggests that serine racemase also plays a role in the biosynthesis of D-Aspartate frontiersin.orgjst.go.jpoup.comnih.gov. Studies have demonstrated that SR can catalyze the racemization of aspartate, similar to its action on serine oup.comnih.gov. Overexpression of serine racemase in rat PC12 cells led to an increase in intracellular D-Asp levels, supporting its function as an aspartate racemase oup.comnih.gov.
Tissue-Specific Expression and D-Aspartate Levels in SR-KO Models
Research using serine racemase knockout (SR-KO) mice has provided in vivo evidence for SR's involvement in D-Asp synthesis. SR-KO mice exhibited significantly reduced D-Asp levels in the frontal cortex and hippocampus, regions where SR is typically highly expressed oup.comnih.gov. However, D-Asp levels remained unchanged in the cerebellum and testes of these mice oup.comnih.gov. This suggests that SR acts as a D-Asp biosynthetic enzyme in specific tissues.
Implications for D-Aspartate Biosynthetic Pathways
The findings from SR-KO studies also indicate that other enzymes may contribute to D-Asp synthesis in mammals, as D-Asp levels were not affected in SR-KO PC12 cells frontiersin.orgjst.go.jpoup.comnih.gov. The precise enzymatic machinery responsible for mammalian D-Asp biosynthesis is not yet fully elucidated, and further research is needed to identify all contributing enzymes and pathways.
Compound List
Boc-D-Aspartic acid
D-Aspartic acid
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
Methyl iodide
N-methyl-D-aspartate
N-Boc-D-Aspartic acid β-benzyl ester
N-Boc-D-Aspartic acid 1-(tert-butyl) ester
Diethyl azodicarboxylate (DEAD)
Triphenylphosphine (B44618) (PPh₃)
Tetrahydrofuran (B95107) (THF)
Dimethylformamide (DMF)
Sodium hydroxide (B78521) (NaOH)
Sodium hydride (NaH)
Formic acid
Trioxymethylenes
Hydrochloric acid (HCl)
Oxalaldehydic acid
Research Applications and Therapeutic Potential of Boc D Aspartic Acid Derivatives
Materials Science Applications
Boc-D-Aspartic acid, a derivative of the non-proteinogenic amino acid D-aspartic acid, serves as a valuable chiral building block in materials science due to its protected amino group and reactive carboxylic acid functionalities. These characteristics enable its incorporation into various material architectures, leading to the development of advanced materials with tailored properties for applications ranging from surface modification to separation technologies and polymer science.
Surface Modification
This compound derivatives, such as Boc-protected aminopropylsilane (B1237648) (BocAPS), are employed to functionalize surfaces, introducing protected amino groups. This strategy allows for controlled surface chemistry, where the Boc protecting group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal reactive primary amine functionalities. This process enables subsequent covalent attachment of biomolecules, ligands, or other functional moieties, thereby altering surface properties such as wettability and bioactivity mdpi.com. Research has demonstrated that the deprotection of Boc-protected surfaces leads to significant changes in surface characteristics, including a reduction in contact angle, indicative of increased hydrophilicity or the presence of polar functional groups mdpi.com.
Table 1: Surface Modification Properties of Boc-Protected Amino Acid Derivatives
| Surface Type | Boc-Protected Modifier | Treatment for Deprotection | Resulting Surface Property (Contact Angle) | Source |
| Siliconized glass | BocAPS | TFA treatment | ~45° | mdpi.com |
Polymer Synthesis and Functionalization
The Boc-protected amino acid structure of this compound makes it suitable for integration into polymer synthesis, particularly in the creation of functional polymers. Derivatives like tert-butyl carbamate (B1207046) (Boc)-L-valine acryloyloxyethyl ester (Boc-Val-HEA) have been utilized in controlled polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. These methods allow for the synthesis of polymers with pendant amino acid groups. Upon removal of the Boc protecting group, these polymers can transition from solubility in organic solvents to aqueous media, often exhibiting pH-responsive characteristics due to the exposed amine functionalities rsc.org. Research into poly(aspartic acid) derivatives also highlights the potential of aspartic acid-based polymers, which can be designed for applications in drug delivery and cosmetics, demonstrating good solubility and thermal stability researchgate.net.
Table 2: Polymer Solubility Changes Upon Boc Deprotection
| Polymer Type | Monomer Derivative Used | Solubility Before Boc Deprotection | Solubility After Boc Deprotection | Source |
| Hyperbranched Copolymers | Boc-Val-HEA | Organic Solvents (e.g., DMF) | Aqueous Medium | rsc.org |
| Poly(aspartic acid) derivatives | Various amino acid esters | Varies | Water-soluble | researchgate.net |
Enantioselective Separation Technologies
Materials functionalized with Boc-protected aspartic acid derivatives have emerged as promising candidates for enantioselective separation. For instance, mesoporous anodic aluminum oxide membranes coated with Boc-protected D/L-aspartic acid appended polyfluorene have been developed to achieve enantioselective recognition and separation of amino acids from racemic mixtures acs.org. The chiral environment created by the appended aspartic acid residues within the polymer matrix facilitates selective adsorption of one enantiomer. Studies have shown that such functionalized membranes can effectively separate amino acids, achieving high enantiomeric excess (ee%) and extraction yields, as demonstrated in the separation of glutamic acid acs.org.
Table 3: Enantioselective Separation Performance Using Functionalized Membranes
| Target Amino Acid | Functionalizing Polymer | Separation Medium | Extraction Yield (approx.) | Enantiomeric Excess (ee%) | Source |
| Glutamic Acid | Boc-D/L-Aspartic acid appended polyfluorene | Aqueous racemic mixture | ~3.5 mg/mg | ~95% | acs.org |
Biomaterials and Self-Assembly
While direct applications of this compound itself in self-assembling biomaterials are less extensively documented compared to its derivatives or related protected amino acids, the underlying structural features of aspartic acid derivatives are significant. For example, Fmoc-protected aspartic acid derivatives have been shown to self-assemble into hydrogels that are valuable for bone tissue engineering, where the aspartic acid moieties facilitate mineral templating and hydroxyapatite (B223615) precipitation mdpi.com. Furthermore, dendritic peptides incorporating an aspartic acid core have been utilized to create self-assembling organogels rsc.org. These examples underscore the potential of aspartic acid-based structures, often enhanced by protecting groups, to form sophisticated materials with biomimetic properties.
Future Directions and Emerging Research Areas
Green and Sustainable Synthesis of D-Amino Acids
There is a growing imperative to develop environmentally friendly and sustainable methods for producing chiral compounds, including D-amino acids. Traditional chemical synthesis often involves harsh conditions, toxic reagents, and significant waste generation. Biocatalysis, utilizing enzymes or whole-cell systems, offers a promising alternative for the green synthesis of D-amino acids.
Research is focusing on engineering enzymes like transaminases and oxidases for highly selective D-amino acid production. For instance, ω-transaminases (ω-TAs) are being explored for the asymmetric synthesis of chiral amines and unnatural amino acids, including D-amino acids, from prochiral ketones and amine donors mdpi.comnih.govnih.govrsc.orgnih.gov. These biocatalytic routes often operate under mild conditions, utilize renewable resources, and can achieve high enantioselectivity, aligning with the principles of green chemistry nih.govrsc.orgsymeres.comnus.edu.sgacs.orgresearchgate.netgctlc.orgacs.org.
Furthermore, the development of cascade biocatalytic systems, where multiple enzymes work in sequence within a single pot or cell, is enabling more efficient and cost-effective synthesis of D-amino acids from readily available precursors nih.govrsc.org. For example, strategies involving L-amino acid deaminases coupled with D-amino acid dehydrogenases are being employed for the stereoinversion of L-amino acids into their D-counterparts with high enantiomeric excess nih.govrsc.org. The use of engineered enzymes and whole-cell biocatalysts is a key strategy to overcome limitations such as substrate specificity and cofactor regeneration nih.govrsc.orgacs.org.
The utilization of biomass derivatives as starting materials for amino acid production is also gaining traction as a sustainable approach nus.edu.sg. This involves chemical or enzymatic conversion of agricultural waste, such as grass, straw, and wood chips, into valuable amino acids, including aspartic acid nus.edu.sg.
Advanced Spectroscopic and Imaging Techniques for D-Aspartate Localization and Dynamics
Understanding the precise localization and dynamic behavior of D-Aspartate within biological systems is crucial for elucidating its physiological roles. Advanced spectroscopic and imaging techniques are being developed and refined to provide high spatial and temporal resolution insights.
Mass Spectrometry Imaging (MSI) is emerging as a powerful tool for visualizing the spatial distribution of molecules, including amino acids like aspartate, directly on tissue sections nih.govwikipedia.org. Techniques such as Desorption Electrospray Ionization (DESI-MSI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) allow for the mapping of metabolites and peptides, providing a deeper understanding of their distribution in complex biological matrices like brain tissue nih.govacs.orgplos.org. Quantitative determination of D-Aspartate alongside L-Aspartate and N-methyl-D-aspartate (NMDA) in mouse brain tissues is being achieved using chiral separation coupled with Multiple Reaction Monitoring (MRM) tandem mass spectrometry, enabling correlation of D-Aspartate levels with neurological processes plos.org.
Fluorescence microscopy, particularly two-photon fluorescence microscopy, is being employed with specifically designed fluorescent probes to track molecules and monitor cellular processes. Probes are being developed to target specific receptors, such as N-methyl-D-aspartate (NMDA) receptors, and to simultaneously monitor key cellular components like glutathione (B108866) (GSH), which is involved in redox regulation near these receptors acs.orgrsc.orgfigshare.comnih.govresearchgate.net. These probes, often incorporating naphthalimide fluorophores and specific targeting groups like ifenprodil (B1662929) for NMDA receptors, allow for the visualization of molecular dynamics in living cells and even intact brain tissue acs.orgrsc.orgnih.govresearchgate.netresearchgate.netspiedigitallibrary.orgazolifesciences.com. Single-molecule imaging techniques, including super-resolution microscopy (e.g., STORM, PALM), are also advancing the ability to study the dynamics of individual molecules and their interactions in real-time within complex cellular environments researchgate.netspiedigitallibrary.orgazolifesciences.com.
Computational Approaches in Rational Drug Design with Boc-D-Aspartic Acid Derivatives
Computational methods are increasingly vital in rational drug design, enabling the prediction of molecular interactions, optimization of pharmacokinetic properties, and identification of novel therapeutic targets. This compound and its derivatives serve as valuable scaffolds or lead compounds in such endeavors.
Molecular modeling, docking simulations, and Quantitative Structure-Activity Relationship (QSAR) studies are being utilized to design compounds that interact with specific biological targets. For instance, computational approaches can predict how this compound derivatives might bind to enzymes or receptors involved in disease pathways. By simulating these interactions, researchers can identify structural modifications that enhance binding affinity, selectivity, and therapeutic efficacy nih.govfigshare.com.
The exploration of D-Aspartate derivatives in drug discovery is informed by its known roles in neurotransmission (via NMDA receptors) and hormone regulation frontiersin.orgmdpi.comnih.govmdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netnih.govoup.com. Computational tools can help design modulators of NMDA receptor activity or compounds that influence neuroendocrine pathways, potentially leading to treatments for neurological or endocrine disorders. For example, QSAR models can be built using libraries of D-Aspartate analogs to predict the activity of new compounds against specific targets nih.gov.
The development of peptidomimetics and small molecules incorporating the this compound motif can lead to novel therapeutic agents. Computational screening of compound libraries against target proteins, followed by in silico optimization, accelerates the drug discovery pipeline. The ability to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties computationally also plays a crucial role in selecting promising drug candidates early in the design process nih.govfigshare.com.
Unraveling Novel Biochemical Pathways and Functions of D-Aspartic Acid
While D-Aspartate's roles as a neurotransmitter/neuromodulator and its involvement in hormone regulation are recognized, ongoing research aims to uncover additional, perhaps more subtle, biochemical pathways and functions. The precise mechanisms by which D-Aspartate exerts its effects are still being elucidated.
The biosynthesis of D-Aspartate itself remains an active area of research. While aspartate racemase is a known enzyme for D-Aspartate generation, recent studies suggest other enzymes, possibly including serine racemase, might also play a role, and the precise pathways are still being debated and investigated across different tissues and developmental stages frontiersin.orgmdpi.commdpi.comresearchgate.net. Understanding these pathways is critical for controlling endogenous D-Aspartate levels.
D-Aspartate's interaction with NMDA receptors is well-established, but its broader influence on glutamatergic neurotransmission and synaptic plasticity is continually being explored frontiersin.orgmdpi.comfrontiersin.orgmdpi.com. Research is investigating how D-Aspartate metabolism is perturbed in neurological and psychiatric disorders like schizophrenia, where reduced D-Aspartate levels have been observed in specific brain regions frontiersin.orgmdpi.com. Conversely, its accumulation in conditions like Alzheimer's disease is also being studied mdpi.com.
Furthermore, the role of D-Aspartate in various physiological processes beyond neuroendocrine regulation is being uncovered. Its involvement in brain development, learning, and memory is an area of intense study mdpi.comnih.govmdpi.comresearchgate.netnih.govnih.gov. The potential for D-Aspartate to act as a signaling molecule in various cellular contexts, beyond its direct receptor interactions, is also a subject of ongoing investigation nih.govnih.gov. Studies are also exploring its contribution to metabolic pathways and its potential interactions with other signaling molecules or cellular components mdpi.comnih.govnih.gov.
Q & A
Q. What analytical techniques are recommended for verifying the identity and purity of Boc-D-Aspartic acid?
this compound should be characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-referencing spectral data with the NIST Chemistry WebBook ensures accuracy, as discrepancies in peak assignments (e.g., β-ester vs. α-ester derivatives) are common . For novel derivatives, elemental analysis and X-ray crystallography may supplement these methods .
Q. How can researchers optimize the synthesis of this compound derivatives while minimizing racemization?
Racemization during synthesis is mitigated by using low-temperature conditions (0–4°C), coupling agents like HOBt/DCC, and short reaction times. Monitoring reaction progress via thin-layer chromatography (TLC) and protecting the α-carboxyl group with a benzyl ester (e.g., Boc-D-Asp(OBzl)-OH) reduces side reactions . Purification via flash chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) ensures high yields (>85%) .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water or nonpolar solvents. Stability studies indicate degradation under prolonged exposure to acidic conditions (pH < 3) or elevated temperatures (>40°C). For long-term storage, lyophilized samples at -20°C in inert atmospheres are recommended .
Advanced Research Questions
Q. How should researchers design experiments to investigate the role of this compound in peptide backbone modifications?
Controlled peptide synthesis experiments using solid-phase methods (e.g., Fmoc chemistry) are critical. Compare coupling efficiencies of this compound with L-enantiomers under identical conditions, monitoring via Kaiser tests. Use circular dichroism (CD) spectroscopy to assess conformational changes in synthesized peptides. Statistical analysis (ANOVA) should validate reproducibility across triplicate trials .
Q. What statistical frameworks are appropriate for analyzing contradictory data in this compound metabolic studies?
Contradictory results (e.g., conflicting reports on renal clearance rates) require cluster-adjusted generalized estimating equations (GEEs) to account for nested data structures (e.g., repeated measurements in animal models). Sensitivity analyses should test assumptions about missing data, and Bayesian hierarchical models can reconcile variability across studies .
Q. How can researchers ensure reproducibility when scaling up this compound-mediated reactions?
Reproducibility protocols must include detailed kinetic studies (e.g., Arrhenius plots for temperature-dependent reactions) and strict control of moisture levels (via Karl Fischer titration). Pilot-scale reactions (1–10 mmol) should precede industrial-scale syntheses, with comparative HPLC traces to validate consistency. Document all parameters (e.g., stirring rate, solvent batch) in supplemental materials .
Q. What methodologies resolve spectral overlaps in NMR analyses of this compound derivatives?
For complex mixtures (e.g., diastereomeric byproducts), use 2D NMR techniques (COSY, HSQC) to resolve overlapping proton signals. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can sharpen peaks in crowded regions (δ 1.2–1.5 ppm). Cross-validate assignments with computational tools like ACD/Labs or MestReNova .
Methodological Resources
- Data Validation : Cross-reference spectral data with NIST Standard Reference Database 69 .
- Experimental Design : Follow CONSORT guidelines for randomized trials and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .
- Conflict Resolution : Apply iterative qualitative analysis (e.g., thematic coding) to reconcile contradictory findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
